lithium;1-methoxy-4-(2-phenylethynyl)benzene
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Overview
Description
Lithium;1-methoxy-4-(2-phenylethynyl)benzene is an organic compound with the molecular formula C15H14OLi It is a derivative of benzene, featuring a methoxy group and a phenylethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-methoxy-4-(2-phenylethynyl)benzene typically involves the reaction of 1-methoxy-4-(2-phenylethynyl)benzene with a lithium reagent. One common method is the use of lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) under low temperatures. The reaction proceeds via deprotonation of the terminal alkyne, followed by the addition of the lithium cation to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-methoxy-4-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of 1-methoxy-4-(2-phenylethynyl)benzene ketone or carboxylic acid derivatives.
Reduction: Formation of 1-methoxy-4-(2-phenylethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium;1-methoxy-4-(2-phenylethynyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of lithium;1-methoxy-4-(2-phenylethynyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic amino acids in proteins, while the lithium cation can influence the activity of enzymes by altering their conformation or catalytic properties.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-4-(2-phenylethenyl)benzene: Similar structure but with a phenylethenyl group instead of a phenylethynyl group.
4-methoxystilbene: Another derivative of benzene with a methoxy group and a stilbene moiety.
Uniqueness
Lithium;1-methoxy-4-(2-phenylethynyl)benzene is unique due to the presence of the lithium cation, which imparts distinct chemical reactivity and potential biological activity compared to its non-lithium counterparts. The phenylethynyl group also provides unique electronic properties that can influence its interactions with other molecules.
Properties
CAS No. |
141240-72-4 |
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Molecular Formula |
C15H11LiO |
Molecular Weight |
214.2 g/mol |
IUPAC Name |
lithium;1-methoxy-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H11O.Li/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13;/h2-5,9-12H,1H3;/q-1;+1 |
InChI Key |
JQYZSEONGRTBNS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=CC=C(C=C1)C#CC2=CC=CC=[C-]2 |
Origin of Product |
United States |
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